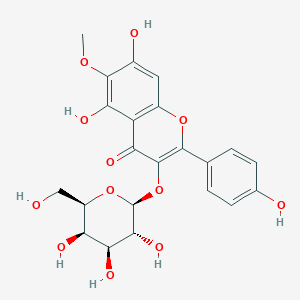

6-Methoxykaempferol 3-O-galactoside

Description

Properties

Molecular Formula |

C22H22O12 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1 |

InChI Key |

PMKDGKVUENNUGX-UFJVGALSSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Methoxykaempferol 3-O-galactoside in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-galactoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. This document serves as an in-depth technical guide, summarizing the current state of knowledge regarding its role in traditional medicine, its biological activities, and the experimental methodologies used to investigate its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural compounds in modern therapeutics.

Traditional Medicine Context

This compound has been isolated from Anvillea garcinii, a plant species belonging to the daisy family.[1] In traditional medicine, particularly in the Arab region and North Africa, Anvillea garcinii is utilized for a variety of ailments. Traditional uses include the treatment of hemorrhagic diarrhea, gastrointestinal disorders, hepatitis, pulmonary diseases, and the common cold.[1][2][3] Many of these conditions have an underlying inflammatory component, suggesting that the traditional use of this plant may be linked to its anti-inflammatory constituents, such as this compound. The plant is typically found in dry, rocky areas and along the coast.[4]

Biological Activities and Quantitative Data

The primary biological activity of this compound that has been quantitatively evaluated is its anti-inflammatory effect. Research has shown that this compound can reduce the production of reactive oxygen species (ROS) in human neutrophils.[1] While extensive quantitative data for other biological activities such as antioxidant and anticancer effects are not available for this specific glycoside, the aglycone, kaempferol (B1673270), and its other glycosides have demonstrated a broad range of biological activities.[5][6]

| Biological Activity | Assay | Cell Line/System | IC50 / Result | Reference |

| Anti-inflammatory | Reduction of ROS production in f-MLP-stimulated human neutrophils | Human neutrophils | 18.1 μM | [1] |

| Anti-inflammatory | Reduction in IL-8 production in LPS-stimulated human neutrophils | Human neutrophils | Activity reported, but quantitative data not specified | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and bioassays of this compound are not extensively published. However, based on common methodologies for flavonoid glycosides, the following protocols can be inferred.

General Protocol for Isolation and Purification of Flavonoid Glycosides

A general methodology for the extraction and isolation of kaempferol glycosides from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Anvillea garcinii) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 60% ethanol), through maceration at room temperature.

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography with a non-polar resin (e.g., MCI gel), eluting with a gradient of increasing polarity (e.g., water to methanol).

-

Purification: The fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography and silica (B1680970) gel column chromatography.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).[7][8]

Protocol for In Vitro Anti-inflammatory Assay: ROS Production in Neutrophils

The following is a generalized protocol for measuring the effect of a compound on reactive oxygen species (ROS) production in stimulated neutrophils, based on the brief description available.[1]

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation.

-

Cell Stimulation: The isolated neutrophils are stimulated with a pro-inflammatory agent, such as N-formyl-methionyl-leucyl-phenylalanine (f-MLP), to induce an oxidative burst and ROS production.

-

Compound Treatment: The stimulated neutrophils are incubated with various concentrations of this compound.

-

ROS Detection: ROS production is measured using a luminol-dependent chemiluminescence assay. The chemiluminescence is monitored over time.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the ROS production, is calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the anti-inflammatory effects of its aglycone, kaempferol, and other kaempferol glycosides are known to involve the inhibition of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12]

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely mechanism of action for this compound based on the known effects of kaempferol.

Figure 1: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds from a natural source is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The flavonoid content and antiproliferative, hypoglycaemic, anti-inflammatory and free radical scavenging activities of Annona dioica St. Hill | springermedizin.de [springermedizin.de]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]

- 10. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Discovery and characterization of "6-Methoxykaempferol 3-O-galactoside"

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-O-galactoside is a naturally occurring flavonol glycoside. This technical guide provides a comprehensive overview of its discovery, characterization, and known biological activities. While research on this specific glycoside is limited, this document compiles the available information and draws comparisons with closely related, well-studied analogs to highlight its potential for further investigation in drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. Among these, kaempferol (B1673270) and its glycosides are of significant interest due to their antioxidant, anti-inflammatory, and potential anticancer properties. The addition of a methoxy (B1213986) group and a sugar moiety, such as galactose, to the kaempferol backbone can significantly alter its solubility, bioavailability, and pharmacological effects. 6-Methoxykaempferol 3-O-galactoside (CAS No. 72945-43-8) is one such derivative, and this guide aims to consolidate the current knowledge on this compound.

Discovery and Natural Occurrence

This compound has been identified as a natural product in a few plant species. Its isolation has been reported from:

-

Flaveria bidentis (L.) Kuntze : A plant belonging to the Asteraceae family.[1]

-

Anvillea garcinii : Another member of the Asteraceae family.[2]

While its presence is confirmed in these species, detailed studies on its abundance and distribution within the plant kingdom are not extensively documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H22O12 | [3] |

| Molecular Weight | 478.4 g/mol | [3] |

| CAS Number | 72945-43-8 | [3] |

Experimental Protocols

Isolation by High-Performance Counter-Current Chromatography (HPCCC)

A study by Wei et al. (2011) successfully used HPCCC to separate a mixture of hyperoside (B192233) (quercetin-3-O-galactoside) and 6-methoxykaempferol-3-O-galactoside from a crude extract of Flaveria bidentis.[4]

Experimental Workflow for Flavonoid Separation

Caption: Workflow for the separation of a fraction containing this compound.

Protocol Details (for the mixed fraction):

-

Plant Material : Crude extract of Flaveria bidentis.

-

Instrumentation : High-Performance Counter-Current Chromatography (HPCCC).

-

Solvent System : A two-phase solvent system composed of ethyl acetate-methanol-water (10:1:10, v/v/v) was employed for the separation.[4]

-

Result : This method yielded a fraction containing a mixture of hyperoside and 6-methoxykaempferol-3-O-galactoside with over 98% purity.[5][6] Further purification steps to isolate pure this compound from this mixture were not detailed.

Structural Characterization

Specific NMR and mass spectrometry data for the complete structural elucidation of this compound are not available in the reviewed literature. For comparative purposes, the characterization data for the closely related 6-Methoxykaempferol 3-O-rutinoside are provided below. It is anticipated that the signals for the 6-methoxykaempferol aglycone would be similar, with differences arising from the sugar moiety.

Table of Spectroscopic Data for 6-Methoxykaempferol 3-O-rutinoside (for comparison)

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the A and B rings of the kaempferol backbone, a methoxy group, and protons of the rutinoside (glucose and rhamnose) sugar units. |

| ¹³C NMR | Carbon signals confirming the kaempferol skeleton, the methoxy group, and the two sugar moieties. |

| Mass Spec. | Molecular ion peak consistent with the chemical formula of the rutinoside derivative. |

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, a computational study has identified it as a potential modulator of Sirtuin 5 (SIRT5).

Potential Inhibition of SIRT5

A molecular docking study investigating natural products as potential SIRT5 modulators identified this compound as a compound with a high binding affinity to the SIRT5 active site.[7][8]

-

SIRT5 is a mitochondrial sirtuin that plays a crucial role in regulating various metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, through its deacylase activity (desuccinylase, demalonylase, and deglutarylase).[7]

-

Dysregulation of SIRT5 has been implicated in several diseases, making it a potential therapeutic target.[7]

Proposed SIRT5 Inhibition Pathway

Caption: Proposed inhibitory action of this compound on SIRT5.

This in silico finding suggests that this compound warrants further experimental investigation to validate its SIRT5 inhibitory activity and to explore its therapeutic potential in metabolic disorders.

Inferred Activities from Analogs

The biological activities of the closely related analogs, 6-Methoxykaempferol 3-O-glucoside and 3-O-rutinoside, have been more extensively studied. These compounds have demonstrated a range of effects, including:

-

Anti-proliferative activity against cancer cells (for the aglycone, 6-Methoxykaempferol).[9]

-

Anti-inflammatory properties .

-

Antioxidant effects .

It is plausible that this compound may exhibit similar biological activities, although this requires experimental confirmation.

Summary and Future Directions

This compound is a known natural product whose full biological potential remains largely unexplored. The available data, primarily from phytochemical screening and a single computational study, suggest that it is a promising candidate for further research.

Key areas for future investigation include:

-

Development of optimized isolation and purification protocols to obtain the pure compound in sufficient quantities for detailed studies.

-

Complete structural elucidation using modern spectroscopic techniques (NMR, HR-MS).

-

In vitro and in vivo validation of its predicted SIRT5 inhibitory activity.

-

Comprehensive screening for other biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.

-

Elucidation of the specific signaling pathways modulated by this compound.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to build upon, paving the way for a more thorough understanding of this compound and its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fstarchina.com.cn [fstarchina.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methoxykaempferol | CAS#:32520-55-1 | Chemsrc [chemsrc.com]

6-Methoxykaempferol 3-O-galactoside: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-O-galactoside, a flavonoid glycoside, is a natural compound of emerging scientific interest. While research on this specific glycoside is nascent, the therapeutic potential of its aglycone, 6-methoxykaempferol (also known as rhamnazin), and related kaempferol (B1673270) glycosides has been more extensively explored. This technical guide consolidates the current understanding of the potential therapeutic targets of 6-Methoxykaempferol 3-O-galactoside, drawing from studies on its constituent parts and structurally similar molecules. The primary areas of therapeutic promise include oncology, inflammation, and conditions linked to oxidative stress. This document provides an in-depth overview of the molecular pathways implicated, quantitative data from relevant studies, and detailed experimental protocols for assessing its bioactivity.

Potential Therapeutic Targets and Mechanisms of Action

The biological activities of this compound are believed to be mediated through the modulation of key cellular signaling pathways. The primary targets identified in the literature for the aglycone and related glycosides are centered around the regulation of inflammatory responses, cellular proliferation and survival, and the antioxidant defense system.

Anti-Inflammatory and Immunomodulatory Effects

A significant body of evidence points towards the potent anti-inflammatory properties of rhamnazin (B190346) and other kaempferol glycosides. The primary mechanism involves the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] Rhamnazin has been shown to alleviate pulmonary disorders by inhibiting NF-κB activation.[1] Similarly, other kaempferol glycosides suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3] One study on kaempferol-3-O-rutinoside identified a novel anti-inflammatory mechanism involving direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which in turn interferes with the TLR4-NF-κB pathway. Kaempferol-3-O-sophoroside has also been observed to suppress LPS-induced TNF-α production and NF-κB activation in endothelial cells.

Antioxidant Activity and Nrf2 Pathway Activation

The antioxidant properties of 6-methoxykaempferol and its glycosides are well-documented and are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[1][4] Rhamnazin is a known activator of the Nrf2 pathway; it promotes the dissociation of Nrf2 from its inhibitor, Keap1, by reacting with a specific cysteine residue on Keap1.[1] This leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This activation of the Nrf2/HO-1 pathway contributes significantly to the in vivo antioxidant effects observed with rhamnazin.[1]

Anti-Cancer Activity

The anti-cancer potential of 6-methoxykaempferol and related compounds has been demonstrated in various cancer cell lines. 6-Methoxykaempferol exhibits anti-proliferative effects against colon (DLD-1) and lung (A549) cancer cells. Kaempferol and its glycosides have been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in tumor cells.[7][8][9] A closely related compound, kaempferol 3-O-β-D-galactopyranoside (trifolin), has been shown to inhibit the proliferation of non-small cell lung cancer (NCI-H460) cells and induce apoptosis through both intrinsic and extrinsic pathways.[10] The anti-cancer effects of kaempferol have been linked to the modulation of several signaling pathways, including PI3K/Akt and MAPK.

Quantitative Data

The following table summarizes the available quantitative data on the anti-proliferative activity of 6-methoxykaempferol and related kaempferol glycosides against various cancer cell lines.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 6-Methoxykaempferol | DLD-1 (Colon) | Anti-proliferative | 101.8 µM | |

| 6-Methoxykaempferol | A549 (Lung) | Anti-proliferative | 125.1 µM | |

| 6-Methoxykaempferol | MCF-7 (Breast) | Anti-proliferative | >200 µM | |

| Kaempferol | HepG2 (Liver) | Anti-proliferative | 30.92 μM | [9] |

| Kaempferol | CT26 (Colon) | Anti-proliferative | 88.02 μM | [9] |

| Kaempferol | B16F1 (Melanoma) | Anti-proliferative | 70.67 μM | [9] |

| Kaempferol | A549 (Lung) | Cytotoxicity | 35.80 ± 0.4 µg/ml | [11] |

| Kaempferol | MCF-7 (Breast) | Cytotoxicity | 90.28 ± 4.2 µg/ml | [11] |

| Kaempferol-3-O-β-D-galactopyranoside | NCI-H460 (Lung) | Anti-proliferative | <50% viability at 50 µM (48h) | [10] |

| Kaempferol-3-O-alpha-L-rhamnoside | EAC (Ehrlich ascites carcinoma) | Cell growth inhibition | 70.89 ± 6.62% at 50 mg/kg | [12] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

The following are representative, detailed methodologies for assessing the key biological activities of this compound.

In Vitro Anti-proliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., DLD-1, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0-200 µM). The cells are treated with these concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity (Nitric Oxide and Cytokine Measurement)

Objective: To evaluate the inhibitory effect of the compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of the compound.[9][12]

Methodology:

-

Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Assay Procedure: 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm. Ascorbic acid or Trolox is used as a positive control.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a dose-response curve.

Conclusion

While direct evidence for the therapeutic targets of this compound is still emerging, a strong rationale for its potential in oncology, anti-inflammatory, and antioxidant applications can be built upon the extensive research into its aglycone, rhamnazin, and other kaempferol glycosides. The modulation of the NF-κB and Nrf2 signaling pathways appears to be central to its mechanism of action. Further research, employing the standardized protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this promising natural compound and to determine the influence of the galactoside moiety on its bioavailability and bioactivity.

References

- 1. The alleviative effect of flavonol-type Nrf2 activator rhamnazin from Physalis alkekengi L. var. franchetii (Mast.) Makino on pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities [mdpi.com]

- 4. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ijcmas.com [ijcmas.com]

- 12. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of 6-Methoxykaempferol 3-O-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-O-galactoside, a naturally occurring flavonol glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it is structurally poised to exhibit significant antioxidant activity, a characteristic intrinsically linked to the mitigation of oxidative stress implicated in numerous pathological conditions. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 6-Methoxykaempferol 3-O-galactoside and its closely related analogues. It includes a summary of available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of the potential signaling pathways involved in its cytoprotective effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, renowned for their wide array of biological activities. Among these, antioxidant activity is a hallmark, primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound belongs to the flavonol subclass of flavonoids. Its structure, featuring a C6-C3-C6 backbone with specific hydroxylation and methoxylation patterns, suggests a capacity to participate in redox reactions. The glycosidic linkage at the 3-position with a galactose moiety can influence its solubility and bioavailability, thereby modulating its biological effects.

This guide focuses on the in vitro antioxidant capacity of this compound, drawing upon available scientific literature for closely related 6-methoxykaempferol glycosides to provide a robust understanding of its potential as an antioxidant agent.

Quantitative Antioxidant Activity

Direct quantitative data for this compound is limited in the current scientific literature. However, studies on 6-methoxykaempferol glycosides isolated from natural sources, such as Chenopodium bonus-henricus L., provide valuable insights into their antioxidant potential. The following tables summarize the available data for these closely related compounds.

Table 1: DPPH Radical Scavenging Activity of 6-Methoxykaempferol Glycosides and Related Flavonoids

| Compound | Concentration | % DPPH Scavenging Activity | Source |

| 6-Methoxykaempferol glycoside (Cpd. 3) | 0.1 mM | 7.16% | [1][2] |

| 6-Methoxykaempferol glycoside (Cpd. 5) | 0.1 mM | 4.13% | [1][2] |

| 6-Methoxykaempferol glycoside with ferulic acid (Cpd. 9) | 0.1 mM | 45.52% | [1][2] |

| Spinacetin glycoside (Cpd. 4) | 0.1 mM | 13.56% | [1][2] |

| Spinacetin glycoside (Cpd. 6) | 0.1 mM | 14.62% | [1][2] |

| Spinacetin glycoside with ferulic acid (Cpd. 8) | 0.1 mM | 53.46% | [1][2] |

| Patuletin glycoside (Cpd. 1) | 0.1 mM | 85.78% | [1][2] |

| Patuletin glycoside (Cpd. 2) | 0.1 mM | 85.59% | [1][2] |

| Patuletin glycoside (Cpd. 7) | 0.1 mM | 86.07% | [1][2] |

| Vitamin C | 0.1 mM | High (used as positive control) | [1] |

Note: The specific glycoside moieties for compounds 3 and 5 are not fully detailed in the source, but they are 6-methoxykaempferol glycosides from the same plant source.

Table 2: ABTS Radical Scavenging Activity of 6-Methoxykaempferol Glycosides and Related Flavonoids

| Compound | Concentration | % ABTS Scavenging Activity | Source |

| 6-Methoxykaempferol glycoside (Cpd. 3) | Not Specified | High | [1][2] |

| 6-Methoxykaempferol glycoside (Cpd. 5) | Not Specified | High | [1][2] |

| 6-Methoxykaempferol glycoside with ferulic acid (Cpd. 9) | Not Specified | 74.51% | [1][2] |

| Spinacetin glycoside (Cpd. 4) | Not Specified | High | [1][2] |

| Spinacetin glycoside (Cpd. 6) | Not Specified | High | [1][2] |

| Spinacetin glycoside with ferulic acid (Cpd. 8) | Not Specified | 83.41% | [1][2] |

| Patuletin glycoside (Cpd. 1) | Not Specified | 90.64% | [1][2] |

| Patuletin glycoside (Cpd. 2) | Not Specified | 90.27% | [1][2] |

| Patuletin glycoside (Cpd. 7) | Not Specified | 90.76% | [1][2] |

| Vitamin C | Not Specified | High (used as positive control) | [1] |

Note: While specific percentage values for compounds 3 and 5 were not provided, the source describes their activity as "high".

The available data indicates that 6-methoxykaempferol glycosides exhibit a notable disparity in their scavenging activity towards different radicals, showing low efficacy against the DPPH radical but high activity against the ABTS radical cation. This suggests a potential preference in the mechanism of action. The structural difference, specifically the absence of a 3'-OH group in 6-methoxykaempferol, is suggested to diminish its antioxidant capacity compared to other flavonoids like patuletin.[2] However, esterification with ferulic acid significantly enhances the radical scavenging properties of 6-methoxykaempferol glycosides.[1][2]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections provide in-depth methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

UV-Vis spectrophotometer or microplate reader

-

Pipettes and appropriate laboratory glassware

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of test samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution.

-

Add 1.0 mL of the test sample solution at different concentrations.

-

For the control, add 1.0 mL of methanol instead of the sample solution.

-

For the blank, add 2.0 mL of methanol.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control reaction (DPPH solution and methanol).

-

A_sample is the absorbance of the test sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol (B145695) (analytical grade)

-

Phosphate (B84403) buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

-

-

Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test sample at various concentrations.

-

For the control, use 10 µL of the solvent instead of the sample.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the test sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., FeSO₄·7H₂O or Trolox)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add 100 µL of the test sample at various concentrations to a test tube or well.

-

Add 3.0 mL of the FRAP reagent.

-

For the blank, use 100 µL of the solvent.

-

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then expressed as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Reagents and Equipment:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test compound

-

Positive control (e.g., Trolox)

-

Fluorescence microplate reader with an injector system

Procedure:

-

Preparation of reagents: Prepare all solutions in 75 mM phosphate buffer (pH 7.4).

-

Assay:

-

In a 96-well black microplate, add 25 µL of the test sample at various concentrations.

-

Add 150 µL of fluorescein solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by injecting 25 µL of AAPH solution into each well.

-

-

Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is not yet available, the activities of its aglycone, kaempferol (B1673270), and other related flavonoids provide a strong basis for inferring its potential mechanisms of action beyond direct radical scavenging. Flavonoids are known to interact with various cellular signaling cascades to exert their cytoprotective effects.[3]

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Kaempferol has been shown to activate the Nrf2 pathway, suggesting that this compound may also possess this activity.

MAPK and PI3K/Akt Pathways

Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are crucial in regulating cell proliferation, survival, and apoptosis. Chronic inflammation and oxidative stress can lead to the aberrant activation of these pathways. Some flavonoids, including kaempferol, have been shown to modulate these pathways, often by inhibiting pro-inflammatory and pro-apoptotic signals.[4][5] For instance, kaempferol can inhibit the phosphorylation of key proteins in these cascades, such as ERK, JNK, p38, and Akt, thereby reducing the expression of inflammatory mediators and promoting cell survival.

Experimental Workflow Visualization

To facilitate the understanding and implementation of the described antioxidant assays, the following diagrams illustrate the general experimental workflows.

Conclusion

While direct and extensive research on the in vitro antioxidant capacity of this compound is still emerging, the available data on closely related 6-methoxykaempferol glycosides strongly suggests its potential as an antioxidant agent. The compound exhibits differential activity in various assays, highlighting the importance of a multi-assay approach for a comprehensive evaluation. The inferred ability to modulate key cellular signaling pathways, such as Nrf2-ARE, MAPK, and PI3K/Akt, further underscores its potential for cytoprotection beyond simple radical scavenging. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct further investigations into the antioxidant properties of this and other novel flavonoid compounds. Future studies should focus on isolating or synthesizing pure this compound to obtain specific quantitative data and to elucidate its precise mechanisms of action in relevant biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. 6-Methoxykaempferol 3-O-Rutinoside|High-Purity [benchchem.com]

- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Potential Interaction of 6-Methoxykaempferol 3-O-galactoside with SIRT5: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding and potential interaction between the natural flavonoid, 6-Methoxykaempferol 3-O-galactoside, and the mitochondrial sirtuin, SIRT5. This document summarizes the existing, albeit limited, data on this specific interaction, places it within the broader context of flavonoid-sirtuin modulation, and offers detailed hypothetical protocols for experimental validation. The aim is to equip researchers with the foundational knowledge and methodological guidance required to investigate this promising area of inquiry.

Introduction to the Core Components

This compound: A Bioactive Flavonoid

This compound is a naturally occurring flavonol glycoside.[1][2] Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3] Kaempferol (B1673270) and its derivatives, in particular, have been the subject of numerous studies for their potential health benefits.[4][5][6][7] The glycosylation and methoxylation of the kaempferol backbone can significantly influence its bioavailability, stability, and biological activity. While research on this compound is not as extensive as for its parent compound, its structural features suggest it may be a modulator of various cellular signaling pathways.

SIRT5: A Key Mitochondrial Deacylase

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[8] Primarily located in the mitochondrial matrix, SIRT5 plays a crucial role in regulating cellular metabolism and stress responses.[9][10][11][12] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, removing negatively charged acyl groups from lysine (B10760008) residues of target proteins.[8][9][12]

Key functions of SIRT5 include the regulation of:

-

Metabolic Pathways: SIRT5 modulates enzymes involved in the urea (B33335) cycle, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and glycolysis.[10][11][12][13]

-

Oxidative Stress Management: It helps to control the levels of reactive oxygen species (ROS) by regulating antioxidant enzymes.[10]

-

Apoptosis: SIRT5 is implicated in the regulation of programmed cell death.[9]

Given its central role in mitochondrial homeostasis, SIRT5 has emerged as a potential therapeutic target for a range of conditions, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[9][10][11]

The Hypothesized Interaction: Current Evidence

Direct experimental evidence for the interaction between this compound and SIRT5 is currently limited to computational studies. A large-scale screening of natural products identified this compound as a potential binder of SIRT5.[9]

Quantitative Data from In Silico Analysis

The following table summarizes the available computational data for the interaction between this compound and SIRT5. It is crucial to note that these are predictive values and require experimental validation.

| Compound | CAS Number | Predicted Binding Energy (kcal/mol) | Predicted Ki (nM) | Reference |

| This compound | 72945-43-8 | -11.24 | 954.80 | [9] |

-

Binding Energy: This value, obtained from molecular docking simulations, predicts the strength of the interaction between the ligand (this compound) and the protein (SIRT5). A more negative value suggests a more favorable interaction.

-

Predicted Ki (Inhibition Constant): This is a calculated value based on the binding energy, representing the theoretical concentration of the compound required to inhibit the protein's activity by 50%.

Proposed Experimental Protocols for Validation

To move beyond computational predictions, rigorous experimental validation is necessary. The following sections outline detailed methodologies for key experiments to characterize the interaction between this compound and SIRT5.

Protein Expression and Purification

Objective: To obtain highly pure, active recombinant human SIRT5 for use in subsequent assays.

Methodology:

-

Cloning: The human SIRT5 gene (residues 34-310, lacking the mitochondrial targeting sequence) is cloned into a bacterial expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.

-

Purification:

-

The lysate is cleared by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

SIRT5 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The His6-tag is cleaved by incubation with thrombin or TEV protease.

-

A final purification step using size-exclusion chromatography is performed to obtain highly pure SIRT5.

-

-

Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined using the Bradford assay or by measuring absorbance at 280 nm.

Binding Affinity Determination

Objective: To quantitatively measure the binding affinity between this compound and SIRT5.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Purified SIRT5 is immobilized on a CM5 sensor chip via amine coupling.

-

Binding Analysis: A series of concentrations of this compound (e.g., ranging from nanomolar to micromolar) are injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time as a change in the refractive index, generating sensorgrams.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Enzyme Activity Assay

Objective: To determine if this compound modulates the deacylase activity of SIRT5.

Methodology: Fluorogenic Assay

-

Principle: This assay uses a synthetic substrate consisting of a succinylated peptide linked to a fluorophore (e.g., AMC). Upon desuccinylation by SIRT5, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal.

-

Reaction Mixture: The reaction is performed in a 96-well plate containing SIRT5, the fluorogenic succinylated peptide substrate, and NAD+.

-

Compound Testing: Varying concentrations of this compound are added to the reaction mixture. A control with no compound (or DMSO vehicle) is included.

-

Incubation and Development: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes). The developer solution is then added.

-

Measurement: Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The effect of the compound on SIRT5 activity is determined by comparing the fluorescence signal in the presence of the compound to the control. For inhibitors, the IC50 value (concentration of compound that inhibits 50% of enzyme activity) is calculated. For activators, the EC50 (concentration for 50% activation) is determined.

Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the SIRT5 pathway and the proposed experimental workflow.

Caption: Known metabolic and stress response pathways regulated by SIRT5 in the mitochondria and the point of potential modulation by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. alentris.org [alentris.org]

- 3. 6-Methoxykaempferol 3-O-Rutinoside|High-Purity [benchchem.com]

- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol suppresses acetaminophen-induced liver damage by upregulation/activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sirtuin 5 - Wikipedia [en.wikipedia.org]

- 9. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 6-Methoxykaempferol 3-O-galactoside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Methoxykaempferol 3-O-galactoside. This method is suitable for the analysis of this flavonoid glycoside in various sample matrices, including plant extracts and other biological samples. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.

Introduction

This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential pharmacological activities. Accurate quantification of this compound is essential for research, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such phenolic compounds. This document provides a detailed protocol for the quantification of this compound.

Physicochemical Properties

-

Chemical Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-(β-D-galactopyranosyloxy)chromen-4-one

-

Molecular Formula: C₂₂H₂₂O₁₂[1]

-

Molecular Weight: 478.4 g/mol [1]

-

CAS Number: 72945-43-8[2]

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile (B52724)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 350 nm (based on typical absorbance maxima for kaempferol (B1673270) glycosides)[3][4] |

Sample Preparation

-

Plant Material:

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Extract with 20 mL of methanol in a sonicator for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

-

Biological Fluids (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Filter through a 0.45 µm syringe filter before analysis.

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Data

The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally verified.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time (approx.) | 15 - 20 min |

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not yet fully elucidated, flavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a flavonoid glycoside might exert its effects.

Caption: Hypothetical signaling pathway for a flavonoid glycoside.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 72945-43-8 [chemicalbook.com]

- 3. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of 6-Methoxykaempferol 3-O-galactoside

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the mass spectrometry fragmentation pattern of 6-Methoxykaempferol (B191825) 3-O-galactoside, a methoxylated flavonoid glycoside. It includes a proposed fragmentation pathway, a summary of quantitative data, and a comprehensive experimental protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

6-Methoxykaempferol 3-O-galactoside is a naturally occurring flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural elucidation of these compounds is crucial for understanding their bioactivity and for the development of new therapeutic agents.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural characterization of flavonoids in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact glycosides. Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion. This application note details the characteristic fragmentation pattern of this compound observed in ESI-MS/MS analysis.

Predicted Mass Spectrometry Data

The fragmentation of this compound in tandem mass spectrometry is expected to follow characteristic pathways for flavonoid O-glycosides and methoxylated flavonoids. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety. Subsequent fragmentation of the aglycone, 6-methoxykaempferol, provides further structural information. The predicted m/z values for the precursor and major product ions in both positive and negative ion modes are summarized below. The molecular formula for this compound is C₂₂H₂₂O₁₂.

| Ion Type | Precursor/Fragment | Proposed Structure | Theoretical m/z |

| Positive Ion Mode | [M+H]⁺ | Protonated this compound | 479.1184 |

| [M+H-Gal]⁺ | Protonated 6-Methoxykaempferol (Aglycone) | 317.0656 | |

| [M+H-Gal-CH₃]⁺ | Fragment from loss of methyl radical | 302.0421 | |

| [¹³A+H]⁺ | Retro-Diels-Alder Fragment of Aglycone | 181.0495 | |

| [¹³B]⁺ | Retro-Diels-Alder Fragment of Aglycone | 137.0233 | |

| Negative Ion Mode | [M-H]⁻ | Deprotonated this compound | 477.0984 |

| [M-H-Gal]⁻ | Deprotonated 6-Methoxykaempferol (Aglycone) | 315.0510 | |

| [M-H-Gal-CH₃]⁻ | Fragment from loss of methyl radical | 300.0275 | |

| [¹³A-H]⁻ | Retro-Diels-Alder Fragment of Aglycone | 179.0349 | |

| [¹³B-H]⁻ | Retro-Diels-Alder Fragment of Aglycone | 135.0088 |

Fragmentation Pathway

The fragmentation of this compound is initiated by the cleavage of the glycosidic bond, leading to the formation of the aglycone ion. This is followed by further fragmentation of the aglycone through mechanisms such as the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions, which cleave the C-ring of the flavonoid structure.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following protocols are recommended for the LC-MS/MS analysis of this compound.

Sample Preparation

-

Extraction: Plant material is extracted with a suitable solvent such as 80% methanol (B129727) or ethanol. Sonication can be employed to enhance extraction efficiency.

-

Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered through a 0.22 µm syringe filter prior to injection.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can be performed to remove interfering substances.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in both positive and negative modes.

-

Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain optimal fragmentation.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The mass spectrometry fragmentation analysis of this compound provides distinct patterns that are instrumental for its structural elucidation. The primary fragmentation involves the neutral loss of the galactose moiety, followed by characteristic cleavages of the 6-methoxykaempferol aglycone, including the loss of a methyl radical and retro-Diels-Alder reactions. The detailed protocols and fragmentation data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development for the confident identification and characterization of this and related flavonoid glycosides.

Application Notes and Protocols for Investigating the Neuroprotective Effects of 6-Methoxykaempferol 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Flavonoids, a class of natural compounds, have garnered significant attention for their potential neuroprotective properties.[1][2][3] Kaempferol (B1673270) and its derivatives, in particular, have demonstrated promising effects in various experimental models by mitigating oxidative stress, neuroinflammation, and apoptosis.[4][5][6] This document provides a detailed guide for investigating the neuroprotective effects of a specific flavonoid, 6-Methoxykaempferol 3-O-galactoside, using established in vitro and in vivo experimental models. While direct studies on this specific compound are limited, the following protocols are based on extensive research on structurally similar flavonoids, providing a robust framework for its evaluation.

I. In Vitro Neuroprotective Effect Experimental Models

In vitro models are essential for the initial screening of neuroprotective compounds and for elucidating their mechanisms of action at the cellular level.[7]

A. Cell Culture Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurodegenerative disease research due to its ability to differentiate into a neuronal phenotype.[8][9]

Protocol 1: SH-SY5Y Cell Culture and Differentiation

-

Cell Seeding: Plate SH-SY5Y cells in T-75 flasks containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid (RA) in DMEM with 1% FBS for 6 days. Replace the medium every 2 days.

B. Induction of Neurotoxicity

To simulate the pathological conditions of neurodegenerative diseases, various neurotoxins can be employed.

-

Oxidative Stress Model: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative stress and mimic Parkinson's disease pathology.[3]

-

Amyloid-β Toxicity Model: Aggregated amyloid-beta (Aβ) peptides are used to model Alzheimer's disease.[1][8]

-

Excitotoxicity Model: Glutamate or N-methyl-D-aspartate (NMDA) can be used to induce excitotoxicity, a common mechanism in neuronal cell death.

Protocol 2: Induction of Neurotoxicity in Differentiated SH-SY5Y Cells

-

Pre-treatment: Treat the differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Induction of Toxicity: After pre-treatment, expose the cells to a neurotoxin. For example:

-

H₂O₂: Add 100 µM H₂O₂ for 24 hours.

-

Aβ₂₅₋₃₅: Add 25 µM aggregated Aβ₂₅₋₃₅ for 24 hours.

-

-

Control Groups: Include a vehicle control (cells treated with vehicle only), a toxin control (cells treated with the neurotoxin only), and a compound control (cells treated with this compound only).

C. Assessment of Neuroprotection

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Incubation: After the neurotoxin treatment, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well of a 96-well plate. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Table 1: Hypothetical Quantitative Data for In Vitro Neuroprotection of this compound

| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Toxin Control |

| Vehicle Control | - | 100 ± 5.2 |

| Toxin Control (H₂O₂) | 100 | 52 ± 3.8 |

| This compound | 1 | 65 ± 4.1 |

| 5 | 78 ± 3.9 | |

| 10 | 89 ± 4.5 | |

| 25 | 95 ± 3.2 | |

| 50 | 98 ± 2.8 |

II. In Vivo Neuroprotective Effect Experimental Models

In vivo models are crucial for evaluating the therapeutic efficacy and safety of a compound in a whole organism.[7]

A. Animal Models of Neurodegeneration

-

MPTP-Induced Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice by selectively destroying dopaminergic neurons in the substantia nigra.[4]

-

Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits, mimicking aspects of Alzheimer's disease.[10][11]

-

Cerebral Ischemia-Reperfusion Injury Model: Middle cerebral artery occlusion (MCAO) followed by reperfusion is a common model for stroke.[12]

Protocol 4: MPTP-Induced Parkinson's Disease Model in Mice

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) daily for 7 days.

-

MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

-

Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test 7 days after the last MPTP injection to assess motor coordination and bradykinesia.

-

Neurochemical and Histological Analysis: Sacrifice the animals and collect brain tissue for analysis of dopamine (B1211576) and its metabolites in the striatum using HPLC, and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[4]

Table 2: Hypothetical Quantitative Data for In Vivo Neuroprotection of this compound in an MPTP Mouse Model

| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons (% of control) |

| Vehicle Control | - | 185 ± 12.5 | 15.2 ± 1.8 | 100 ± 8.5 |

| MPTP Control | - | 45 ± 8.2 | 6.8 ± 1.1 | 48 ± 5.2 |

| This compound | 10 | 82 ± 9.1 | 9.5 ± 1.3 | 65 ± 6.1 |

| 20 | 125 ± 10.5 | 12.1 ± 1.5 | 78 ± 5.9 | |

| 40 | 160 ± 11.2 | 14.3 ± 1.6 | 92 ± 7.3 |

III. Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the neuroprotective effects of this compound is crucial. Flavonoids are known to modulate several key signaling pathways involved in neuronal survival and inflammation.[13][[“]][[“]]

-

Nrf2/ARE Pathway: This pathway is a major regulator of cellular antioxidant responses.[13][16]

-

NF-κB Pathway: A key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.[17][18]

-

PI3K/Akt/mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[16][19]

-

MAPK Pathway: The mitogen-activated protein kinase pathway is involved in both cell survival and apoptosis, depending on the specific kinases activated.[5]

Protocol 5: Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Extract total protein from treated cells or brain tissue using RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Nrf2, HO-1, NF-κB p65, p-Akt, Akt, p-ERK, ERK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) kit.

-

Densitometry: Quantify the band intensities using image analysis software.

IV. Visualizations

Caption: Experimental workflow for assessing the neuroprotective effects.

Caption: Key signaling pathways in neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. scielo.br [scielo.br]

- 4. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 8. jppres.com [jppres.com]

- 9. jppres.com [jppres.com]

- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 11. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. consensus.app [consensus.app]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzyme Inhibition Kinetics Study of 6-Methoxykaempferol 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-O-galactoside is a flavonoid glycoside with potential therapeutic applications. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2] The study of the enzyme inhibition kinetics of this compound is crucial for understanding its mechanism of action and for the development of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory properties of this compound. The protocols outlined below are based on established methodologies for studying flavonoid-enzyme interactions and can be adapted to various target enzymes.

Potential Enzyme Targets

While specific enzyme targets for this compound are not extensively documented, based on studies of structurally related kaempferol (B1673270) glycosides, potential targets include:

-

α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key strategy in the management of type 2 diabetes.[3]

-

Aldose Reductase: An enzyme implicated in the development of diabetic complications.

-

Cyclooxygenases (COX-1 and COX-2): Enzymes involved in the inflammatory pathway.[1]

-

Lipoxygenases (LOX): Enzymes also involved in inflammation.

-

Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis, a target for agents addressing hyperpigmentation.

-

Xanthine (B1682287) Oxidase: An enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibitors are used to treat hyperuricemia and gout.

Data Presentation: Illustrative Enzyme Inhibition Data

The following tables summarize hypothetical, yet representative, quantitative data for the enzyme inhibitory activity of this compound against α-glucosidase. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: IC50 Value of this compound against α-Glucosidase

| Compound | Target Enzyme | IC50 (µM) [Illustrative] |

| This compound | α-Glucosidase | 15.5 ± 1.2 |

| Acarbose (B1664774) (Positive Control) | α-Glucosidase | 250.0 ± 15.0 |

Table 2: Kinetic Parameters of α-Glucosidase in the Presence of this compound (Illustrative)

| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) | Ki (µM) | Inhibition Type |

| 0 | 100 | 2.0 | - | - |

| 5 | 75 | 2.5 | 10.2 | Mixed |

| 10 | 60 | 3.0 | 10.2 | Mixed |

| 20 | 45 | 3.8 | 10.2 | Mixed |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay (α-Glucosidase Example)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

-

Prepare the α-glucosidase solution in phosphate buffer.

-

Prepare the pNPG substrate solution in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells.

-

Add 10 µL of buffer to the control wells and 10 µL of acarbose solution to the positive control wells.

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement:

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-